molecular formula C13H10Cl2S B7995460 1-Chloro-2-[(4-chlorophenyl)sulfanylmethyl]benzene

1-Chloro-2-[(4-chlorophenyl)sulfanylmethyl]benzene

Cat. No.: B7995460
M. Wt: 269.2 g/mol
InChI Key: XFPNSDCASPDYHZ-UHFFFAOYSA-N
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Description

1-Chloro-2-[(4-chlorophenyl)sulfanylmethyl]benzene is an organic compound with the molecular formula C13H10Cl2S. It is a chlorinated aromatic compound featuring a benzene ring substituted with a chloromethyl group and a sulfanyl group attached to a 4-chlorophenyl moiety.

Preparation Methods

The synthesis of 1-Chloro-2-[(4-chlorophenyl)sulfanylmethyl]benzene typically involves the reaction of 1-chloro-2-methylbenzene with 4-chlorothiophenol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-Chloro-2-[(4-chlorophenyl)sulfanylmethyl]benzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The compound can be reduced to form the corresponding sulfide using reducing agents such as lithium aluminum hydride.

Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Chloro-2-[(4-chlorophenyl)sulfanylmethyl]benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Chloro-2-[(4-chlorophenyl)sulfanylmethyl]benzene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis .

Comparison with Similar Compounds

1-Chloro-2-[(4-chlorophenyl)sulfanylmethyl]benzene can be compared with other similar compounds, such as:

    1-Chloro-4-[2-(4-chlorophenyl)ethyl]benzene: This compound has a similar structure but with an ethyl group instead of a sulfanylmethyl group.

    1-Chloro-2-[(4-chlorophenyl)sulfanyl]benzene: This compound lacks the methyl group, making it structurally simpler.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

1-chloro-2-[(4-chlorophenyl)sulfanylmethyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2S/c14-11-5-7-12(8-6-11)16-9-10-3-1-2-4-13(10)15/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFPNSDCASPDYHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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